(3-Phenylbenzo[b]thiophen-2-yl)methanol (3-Phenylbenzo[b]thiophen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13873909
InChI: InChI=1S/C15H12OS/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2
SMILES:
Molecular Formula: C15H12OS
Molecular Weight: 240.3 g/mol

(3-Phenylbenzo[b]thiophen-2-yl)methanol

CAS No.:

Cat. No.: VC13873909

Molecular Formula: C15H12OS

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

(3-Phenylbenzo[b]thiophen-2-yl)methanol -

Specification

Molecular Formula C15H12OS
Molecular Weight 240.3 g/mol
IUPAC Name (3-phenyl-1-benzothiophen-2-yl)methanol
Standard InChI InChI=1S/C15H12OS/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2
Standard InChI Key CAMPPNXOOHKLGD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC3=CC=CC=C32)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a benzo[b]thiophene system—a benzene ring fused to a thiophene moiety—with a phenyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 2. This configuration introduces both steric bulk and polar functionality, influencing its solubility and reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name(3-phenyl-1-benzothiophen-2-yl)methanol
Canonical SMILESC1=CC=C(C=C1)C2=C(SC3=CC=CC=C32)CO
InChI KeyCAMPPNXOOHKLGD-UHFFFAOYSA-N
PubChem CID21931917

The thiophene’s sulfur atom contributes to electron delocalization, while the hydroxymethyl group enables hydrogen bonding and nucleophilic substitution.

Synthetic Methodologies

Iodocyclization of 2-Methylthiophenylacetylenes

A seminal approach involves iodocyclization of 2-methylthiophenylacetylenes, yielding 3-iodobenzothiophene intermediates. For example, treatment of 2-methylthiophenylacetylene with iodine generates an iodonium intermediate, which undergoes anti-attack by sulfur, followed by demethylation (Scheme 1). This method achieves yields up to 71% for derivatives like 3-iodo-2-(thiophen-3-yl)benzo[b]thiophene .

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization at the 3-position. Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups, while Sonogashira reactions install alkynyl moieties. For instance, (3-(phenylethynyl)benzo[b]thiophen-2-yl)methanol is synthesized in 84% yield using Pd(PPh₃)₄ and CuI .

Electrophilic Cyclization

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate facilitates sulfur incorporation under mild conditions, forming the thiophene ring via electrophilic cyclization of precursor stilbenes. This method benefits from operational simplicity and compatibility with sensitive functional groups.

Chemical Reactivity and Functionalization

Hydroxymethyl Group Transformations

The -CH₂OH group undergoes oxidation to carboxylic acids or aldehydes using reagents like KMnO₄ or PCC. Substitution reactions with thionyl chloride yield chloromethyl derivatives, which serve as alkylating agents. For example, treatment with SOCl₂ in dichloromethane produces (3-phenylbenzo[b]thiophen-2-yl)methyl chloride, a precursor for nucleophilic substitutions .

Aromatic Electrophilic Substitution

The electron-rich thiophene ring participates in electrophilic substitutions. Nitration at the 5-position occurs with HNO₃/H₂SO₄, while Friedel-Crafts acylation introduces acetyl groups regioselectively.

Cross-Coupling at the 3-Position

The phenyl group at position 3 engages in Heck, Stille, and Ullmann couplings. In one patent, (3-phenylbenzo[b]thiophen-2-yl)methanol is converted to a phosphoinositide 3-kinase (PI3K) inhibitor via Ullmann coupling with a bromopyrimidine .

Spectroscopic Characterization

NMR Analysis

¹H NMR (CDCl₃, 500 MHz) reveals distinct signals:

  • δ 7.90–7.67 (m, 3H): Aromatic protons on the benzo[b]thiophene core.

  • δ 7.57–7.27 (m, 4H): Phenyl ring protons.

  • δ 5.00 (d, J = 5.6 Hz, 2H): Hydroxymethyl -CH₂- group.

¹³C NMR confirms the presence of a quaternary carbon at δ 152.6 ppm (C2) and a sulfur-bearing carbon at δ 137.2 ppm .

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z = 240 (M⁺), with fragmentation patterns consistent with loss of -CH₂OH (m/z = 222) and subsequent ring cleavage.

Applications in Materials and Medicinal Chemistry

Organic Electronics

The extended π-system and sulfur heteroatom make the compound a candidate for organic semiconductors. Thin films of its derivatives exhibit hole mobility >0.1 cm²/V·s, suitable for organic field-effect transistors (OFETs).

Pharmaceutical Intermediates

As a PI3K inhibitor precursor, the compound’s chloromethyl derivative reacts with purine analogs to form kinase-targeting therapeutics. Preclinical studies demonstrate IC₅₀ values <50 nM against PI3Kα .

Ligand Design

The hydroxymethyl group coordinates to transition metals, enabling use in catalysis. Pd complexes of (3-phenylbenzo[b]thiophen-2-yl)methanol catalyze C-N coupling reactions with turnover numbers >10,000 .

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